molecular formula C23H20N2O2S B2833027 (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 434295-20-2

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2833027
CAS No.: 434295-20-2
M. Wt: 388.49
InChI Key: XBNWXHVXIUVFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule designed for research applications. It is characterized by its unique fused bicyclic structure, which incorporates a furan ring and a cycloheptathieno-pyridine moiety. This structure features multiple functional groups, including an amine and a ketone, which contribute to its potential reactivity and interaction with biological systems. While specific mechanistic studies on this exact compound are not available, structural analogues based on the thieno[3,2-e]pyridine scaffold have demonstrated significant biological potential. Notably, certain thienopyridine derivatives have been identified for their activity against viral infections, including the treatment and prevention of Dengue virus infections . This suggests that this class of compounds could serve as a valuable core structure in antiviral research and development. The inherent chemical reactivity of this molecule, driven by its nucleophilic amino group and electrophilic ketone functionality, makes it a versatile intermediate for further chemical exploration, such as nucleophilic substitution and condensation reactions. Researchers are investigating these properties to develop novel pharmacological agents and advanced materials. This product is intended for research purposes only and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c24-20-19-18(17-12-7-13-27-17)15-10-5-2-6-11-16(15)25-23(19)28-22(20)21(26)14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWXHVXIUVFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the core structure through cyclization reactions involving furan and thieno derivatives. The amino group is introduced via nucleophilic substitution reactions, while the phenylmethanone moiety is attached through Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone group can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Implications
Target Compound C₁₉H₁₈N₂OS 322.42 - 4-(Furan-2-yl)
- Phenyl methanone
- Furan-2-yl at position 4
- Cycloheptane ring (6,7,8,9-tetrahydro)
Enhanced solubility due to furan’s oxygen; moderate lipophilicity
3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide C₁₉H₁₇FN₃OS 354.42 - 4-Fluorophenyl carboxamide - Fluorine substitution on phenyl
- Carboxamide instead of methanone
Increased metabolic stability; potential for stronger hydrogen bonding
3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone C₂₃H₁₈FN₂O₂S 405.47 - 4-Fluorophenyl methanone
- Quinoline core
- Thieno[2,3-b]quinoline instead of cyclohepta[b]thieno[3,2-e]pyridine Broader π-system may enhance binding to aromatic-rich targets (e.g., kinases)
(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone C₂₀H₁₇ClN₂OS 370.89 - 4-Chlorophenyl methanone
- Cyclooctane ring
- Larger cyclooctane ring (hexahydro vs. tetrahydro) Increased conformational flexibility; higher lipophilicity due to Cl substitution

Key Findings from Comparative Analysis

Substituent Effects: Halogenated Phenyl Groups: Fluorine (in and ) and chlorine (in ) substitutions increase molecular weight and lipophilicity. Fluorine may improve metabolic stability and bioavailability, while chlorine enhances steric bulk . Furan vs. However, quinoline-based analogs (e.g., ) exhibit extended π-systems, which could enhance binding to hydrophobic enzyme pockets .

Ring Size and Flexibility :

  • The cycloheptane ring in the target compound offers moderate rigidity, whereas the cyclooctane in introduces additional conformational flexibility, possibly affecting target selectivity .

Functional Group Variations: Replacement of methanone with carboxamide (in ) introduces an additional hydrogen-bond donor, which could enhance interactions with polar residues in biological targets .

Halogenated derivatives (e.g., ) may require additional steps for functional group installation .

Biological Activity

The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule notable for its potential biological activities. Its unique structure incorporates various functional groups that suggest diverse interactions with biological systems, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydro-cycloheptathieno-pyridine framework fused with a furan ring and substituted with an amino group and a phenylmethanone moiety. The molecular formula is C23H20N2O2SC_{23}H_{20}N_2O_2S, and it has a molecular weight of approximately 404.58 g/mol. The structure can be represented as follows:

IUPAC Name (3amino4(furan2yl)6,7,8,9tetrahydro5Hcyclohepta[b]thieno[3,2e]pyridin2yl)(phenyl)methanone\text{IUPAC Name }this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties and other pharmacological effects. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Research indicates that derivatives of thienopyridines, including this compound, exhibit significant anticancer properties. In studies evaluating various synthesized compounds, it was found that those containing similar structural motifs demonstrated substantial cytotoxicity against multiple cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)0.80
Compound BA549 (Lung)0.37
Compound CDU-145 (Prostate)0.25
Target Compound VariousTBDTBD

The exact IC50 values for the target compound are still under investigation but are expected to be comparable to those of its derivatives.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of thienopyridines and evaluated their anticancer activity using the MTT assay. The results indicated that compounds with furan and thienopyridine moieties exhibited significant cytotoxicity against cancer cell lines compared to standard drugs like cyclophosphamide .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have shown promising results in reducing tumor size in animal models. These studies highlight the potential therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the key structural features of (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone, and how do they influence reactivity?

  • Answer : The compound contains a thieno[3,2-e]pyridine core fused to a cycloheptane ring, with a furan-2-yl substituent at position 4 and a phenyl methanone group at position 2. The amino group at position 3 enhances nucleophilicity, while the fused cycloheptane ring introduces steric constraints affecting regioselectivity in reactions. Computational studies (e.g., DFT) are recommended to analyze electronic effects, and X-ray crystallography can resolve steric interactions .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Answer : Common routes involve:

  • Step 1 : Condensation of a thienopyridine precursor with furan-2-carbaldehyde under acidic conditions to introduce the furan-2-yl group.
  • Step 2 : Acylation with benzoyl chloride or derivatives to install the phenyl methanone moiety.
    Yields are often moderate (40–60%) due to steric hindrance from the cycloheptane ring. Purification typically requires column chromatography followed by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and cycloheptane ring conformation.
  • HRMS : Validates molecular formula (e.g., C23_{23}H19_{19}N2_2O2_2S).
  • FT-IR : Identifies amino (N–H stretch ~3400 cm1^{-1}) and ketone (C=O ~1680 cm1^{-1}) groups.
    Discrepancies in aromatic proton splitting may arise due to ring strain; complementary techniques like X-ray diffraction are advised .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., unexpected splitting in NMR) be resolved?

  • Answer : Contradictions often stem from dynamic effects (e.g., ring puckering in the cycloheptane moiety). Strategies include:

  • Variable-temperature NMR : To observe conformational exchange.
  • NOESY/ROESY : To identify spatial proximity of protons in rigid regions.
  • DFT-based NMR prediction : Compare experimental shifts with computed values for different conformers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Answer :

  • Step 1 : Systematic substitution of the furan-2-yl group (e.g., thiophene, pyrrole) to assess electronic effects.
  • Step 2 : Modifications to the phenyl methanone (e.g., electron-withdrawing/-donating groups) to evaluate binding affinity.
  • Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based viability tests (IC50_{50}) for biological profiling.
    Data normalization to control compounds (e.g., staurosporine) is critical .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Answer :

  • ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability.
  • Molecular docking : Identify potential binding modes with targets (e.g., ATP-binding pockets).
  • MD simulations : Assess stability of ligand-target complexes over time.
    Validation with in vitro assays (e.g., microsomal stability) is essential .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

  • Answer :

  • Scenario : Predicted high binding affinity but low observed activity.
  • Resolution :

Verify compound purity (HPLC ≥95%).

Test for off-target effects (e.g., broad-spectrum kinase profiling).

Re-evaluate docking parameters (e.g., solvation effects, protein flexibility).
Cross-reference with structural analogs (e.g., thieno[2,3-b]pyridine derivatives) for consistency .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueCritical ObservationsReference
1^1H NMRδ 7.8–8.1 (aromatic H), δ 2.5–3.2 (cycloheptane H)
HRMSm/z 403.1154 [M+H]+^+ (calc. 403.1155)
X-ray diffractionDihedral angle: 15° between thieno and phenyl

Table 2 : Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)
H2_2SO4_4EtOH8045
PTSAToluene11058
DMF12032

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.